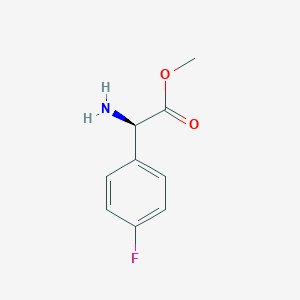

Methyl D-2-(4-fluorophenyl)glycinate

説明

The exact mass of the compound Methyl D-2-(4-fluorophenyl)glycinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl D-2-(4-fluorophenyl)glycinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl D-2-(4-fluorophenyl)glycinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl (2R)-2-amino-2-(4-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWURXQVPORPSQD-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453263 | |

| Record name | Methyl D-2-(4-fluorophenyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170902-76-8 | |

| Record name | Methyl (αR)-α-amino-4-fluorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170902-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl D-2-(4-fluorophenyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 170902-76-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Methyl D-2-(4-fluorophenyl)glycinate Hydrochloride

The following is an in-depth technical guide on Methyl D-2-(4-fluorophenyl)glycinate Hydrochloride , structured for researchers and drug development professionals.

CAS Number: 439213-22-6 Primary Application: Chiral Fluorinated Building Block for Medicinal Chemistry

Executive Summary

Methyl D-2-(4-fluorophenyl)glycinate hydrochloride is a high-value chiral intermediate used in the synthesis of beta-lactam antibiotics, peptide mimetics, and small-molecule inhibitors. As the methyl ester derivative of D-4-fluorophenylglycine , it combines the steric constraints of a phenylglycine scaffold with the metabolic stability and electronic modulation provided by the para-fluorine substitution. This guide details its chemical identity, validated synthesis protocols, and applications in modern drug discovery.

Chemical Identity & Identifiers

This compound is the hydrochloride salt of the methyl ester of (R)-2-amino-2-(4-fluorophenyl)acetic acid. In the context of phenylglycines, the D-configuration typically corresponds to the (R)-enantiomer .

Core Identifiers

| Parameter | Detail |

| Chemical Name | Methyl D-2-(4-fluorophenyl)glycinate hydrochloride |

| IUPAC Name | Methyl (2R)-2-amino-2-(4-fluorophenyl)acetate hydrochloride |

| CAS Number (HCl Salt) | 439213-22-6 |

| CAS Number (Free Base) | 42718-13-8 (Racemic), Specific (R)-base less common in catalogs |

| Parent Acid CAS | 93939-74-3 (D-4-Fluorophenylglycine) |

| Molecular Formula | C₉H₁₀FNO₂[1][2] · HCl |

| Molecular Weight | 219.64 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |

Stereochemical Designation

-

Fischer Projection: D-isomer.

-

Cahn-Ingold-Prelog (CIP): (R)-isomer.[2]

-

Significance: The D-(R)-configuration is critical for biological activity in beta-lactam antibiotics (e.g., preventing enzymatic degradation by beta-lactamases) and for inducing specific conformational turns in peptidomimetics.

Synthesis & Production Protocols

The most robust route for producing Methyl D-2-(4-fluorophenyl)glycinate HCl is the direct acid-catalyzed esterification of the parent amino acid, D-4-fluorophenylglycine. This method preserves optical purity and ensures high yield.

Reaction Pathway (Graphviz Visualization)

Figure 1: Acid-catalyzed esterification pathway preserving chiral integrity.

Validated Experimental Protocol

Objective: Synthesis of Methyl D-2-(4-fluorophenyl)glycinate HCl on a 10g scale.

Reagents:

-

D-4-Fluorophenylglycine (10.0 g, 59.1 mmol)

-

Thionyl Chloride (SOCl₂) (8.6 mL, 118.2 mmol)[2]

-

Methanol (Anhydrous) (100 mL)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).

-

Solvent Charging: Add 100 mL of anhydrous methanol and cool to 0°C using an ice bath.

-

Activation: Dropwise add Thionyl Chloride (8.6 mL) over 20 minutes. Caution: Exothermic reaction with gas evolution (SO₂/HCl).[2]

-

Addition: Add D-4-Fluorophenylglycine (10.0 g) in portions to the cold solution.

-

Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or HPLC.[2]

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove solvent and excess HCl.

-

Isolation: Triturate the resulting gummy residue with diethyl ether (50 mL) or ethyl acetate to induce crystallization.

-

Purification: Filter the white solid, wash with cold ether, and dry under vacuum over P₂O₅.

-

Yield Expectation: 90–95% (approx. 11.5–12.0 g).[2]

Self-Validating Check:

-

1H NMR (DMSO-d6): Look for the methyl ester singlet at ~3.7 ppm and the alpha-proton singlet at ~5.2 ppm.

-

Optical Rotation: Compare

with literature values (typically negative for D-phenylglycine esters in methanol) to confirm no racemization occurred.

Applications in Drug Development[3][4][5][6]

Fluorine in Medicinal Chemistry

The incorporation of the fluorine atom at the para-position of the phenyl ring serves three critical functions:

-

Metabolic Blocking: Prevents P450-mediated oxidation at the para-position, extending the half-life (

) of the drug. -

Lipophilicity Modulation: Increases

slightly compared to the non-fluorinated parent, improving membrane permeability. -

Electronic Effects: The electron-withdrawing nature of fluorine lowers the pKa of the alpha-amine, potentially altering receptor binding affinity.

Application Workflow

Figure 2: Strategic utility of the fluorinated glycine scaffold in drug design.

Specific Use Cases

-

Beta-Lactam Synthesis: Analogous to D-phenylglycine in Ampicillin, the 4-fluoro derivative is explored to create novel cephalosporins with enhanced stability against beta-lactamases.

-

DAT Inhibitors: Bis(4-fluorophenyl)methyl derivatives have been investigated as atypical Dopamine Transporter (DAT) inhibitors for treating psychostimulant abuse [1].[2][3][4]

-

Peptide Mimetics: Used as a constrained aromatic amino acid to map the hydrophobic pockets of GPCRs and protease enzymes.

Analytical Characterization

To ensure the integrity of the material for clinical or pre-clinical use, the following specifications must be met:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18 Column) | |

| Chiral Purity | Chiral HPLC (e.g., Chiralcel OD-H) | |

| Identity | 1H NMR (DMSO-d6) | Consistent with structure |

| Fluorine NMR | 19F NMR | Single peak at ~ -110 to -115 ppm |

| Water Content | Karl Fischer |

Handling & Safety

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; exposure to moisture can lead to hydrolysis of the methyl ester back to the acid.

-

Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.[2]

-

Stability: Stable for >2 years if stored properly desicated.

References

-

Sigma-Aldrich. Methyl D-2-(4-fluorophenyl)glycinate HCl Product Page. Accessed 2026.[5] Link

-

PubChem. Compound Summary for CAS 439213-22-6. National Center for Biotechnology Information. Link

-

Cao, J., et al. (2016).[3] "Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter." Journal of Medicinal Chemistry. Link

-

Santa Cruz Biotechnology. Methyl D-2-(4-fluorophenyl)glycinate HCl Data Sheet. Link

Sources

- 1. Methyl D-(-)-4-hydroxy-phenylglycinate | 37763-23-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride 95% | CAS: 42718-18-3 | AChemBlock [achemblock.com]

Navigating the Solubility Landscape of Methyl D-2-(4-fluorophenyl)glycinate: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide by a Senior Application Scientist

Foreword: The Quest for Data-Driven Insights in Pharmaceutical Development

In the fast-paced world of drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide is dedicated to a molecule of significant interest: Methyl D-2-(4-fluorophenyl)glycinate. While this compound holds promise, a comprehensive public dataset of its solubility in various organic solvents remains to be established.

This guide, therefore, takes a pragmatic and scientifically rigorous approach. In the absence of direct experimental data for Methyl D-2-(4-fluorophenyl)glycinate, we will leverage solubility data from structurally similar analogs to forecast its behavior. By combining theoretical principles with practical methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to confidently determine and interpret the solubility profile of this and other novel chemical entities. We will delve into the "why" behind experimental choices, ensuring a deep-seated understanding of the principles at play, and provide a robust framework for generating reliable and reproducible solubility data.

The Principle of "Like Dissolves Like": A Molecular Perspective

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity. For Methyl D-2-(4-fluorophenyl)glycinate, its molecular structure, featuring a polar amino acid backbone and a moderately non-polar fluorophenyl ring, suggests a nuanced solubility profile. The presence of the ester group and the fluorine atom further influences its polarity and hydrogen bonding capacity.

To anticipate its behavior, we can examine the physicochemical properties of Methyl D-2-(4-fluorophenyl)glycinate and its close analogs: D-phenylglycine methyl ester, methyl D-4-hydroxyphenylglycinate, and methyl D-4-chlorophenylglycinate.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | XLogP3 |

| Methyl D-2-(4-fluorophenyl)glycinate | 183.18 (calculated) | Not available | -1.6 (for the parent acid)[1][2] |

| D-Phenylglycine methyl ester hydrochloride | 201.65 | 190[3] | Not available |

| Methyl D-4-hydroxyphenylglycinate | 181.19 | 169-172[4][5] | 1.5 (for a related structure)[6] |

| Methyl D-4-chlorophenylglycinate | 199.63 | Not available | Not available |

Note: Experimental data for the target compound is limited. The XLogP3 value is for the parent amino acid, D-(-)-4-Fluorophenylglycine.

The structural differences between these molecules, specifically the substituent at the para position of the phenyl ring (H, OH, Cl, and F), will modulate their polarity and, consequently, their solubility in different organic solvents. The hydroxyl group in methyl D-4-hydroxyphenylglycinate, for instance, can act as both a hydrogen bond donor and acceptor, likely enhancing its solubility in protic solvents compared to the other analogs. The fluoro and chloro substituents, being electronegative, will alter the electron distribution in the aromatic ring, influencing dipole-dipole interactions with solvent molecules.

A Case Study: Solubility Profile of Methyl D-(-)-4-hydroxy-phenylglycinate

To provide a tangible example, we present the experimentally determined mole fraction solubility (x₁) of Methyl D-(-)-4-hydroxy-phenylglycinate in a range of pure solvents at various temperatures. This data serves as a valuable benchmark for understanding how a closely related molecule behaves.

| Temperature (K) | Methanol | Ethanol | Propan-1-ol | Propan-2-ol | Butan-1-ol | Ethyl Acetate |

| 283.15 | 0.0158 | 0.0089 | 0.0053 | 0.0045 | 0.0036 | 0.0018 |

| 288.15 | 0.0182 | 0.0103 | 0.0062 | 0.0052 | 0.0042 | 0.0021 |

| 293.15 | 0.0209 | 0.0118 | 0.0071 | 0.0060 | 0.0048 | 0.0025 |

| 298.15 | 0.0239 | 0.0135 | 0.0081 | 0.0069 | 0.0055 | 0.0029 |

| 303.15 | 0.0273 | 0.0154 | 0.0093 | 0.0079 | 0.0063 | 0.0033 |

| 308.15 | 0.0311 | 0.0176 | 0.0106 | 0.0090 | 0.0072 | 0.0038 |

| 313.15 | 0.0354 | 0.0200 | 0.0121 | 0.0103 | 0.0082 | 0.0044 |

| 318.15 | 0.0403 | 0.0228 | 0.0138 | 0.0117 | 0.0094 | 0.0050 |

| 323.15 | 0.0458 | 0.0259 | 0.0157 | 0.0133 | 0.0107 | 0.0057 |

Data extracted from the Journal of Chemical & Engineering Data.[7][8][9]

As anticipated, the solubility of methyl D-(-)-4-hydroxy-phenylglycinate increases with temperature in all tested solvents, indicating an endothermic dissolution process.[7][8][9][10] The highest solubility is observed in methanol, the most polar protic solvent in this set, which can be attributed to strong hydrogen bonding interactions.

A Robust Protocol for Experimental Solubility Determination: The Isothermal Equilibrium Method

To generate reliable solubility data for Methyl D-2-(4-fluorophenyl)glycinate, a well-controlled and validated experimental protocol is essential. The isothermal equilibrium method, often referred to as the shake-flask method, is a gold standard for this purpose.

Step-by-Step Methodology

-

Material Preparation:

-

Ensure the purity of Methyl D-2-(4-fluorophenyl)glycinate using appropriate analytical techniques (e.g., HPLC, NMR, DSC).

-

Use high-purity (e.g., HPLC grade) organic solvents.

-

Pre-saturate the chosen solvents with the compound of interest to minimize solvent loss during filtration.

-

-

Equilibration:

-

Add an excess amount of the solid compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K, 310.15 K).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution has reached saturation. The required time should be determined experimentally by taking samples at different time points until the concentration remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature, avoiding any disturbance of the solid phase.

-

Immediately filter the sample through a fine-pore filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately weigh a portion of the clear filtrate.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Weigh the remaining solid residue.

-

Calculate the solubility in terms of mass of solute per mass of solvent or as a mole fraction.

-

-

Validation and Repetition:

-

Perform each experiment in triplicate to ensure reproducibility.

-

Analyze the solid phase remaining after the experiment using techniques like XRPD or DSC to check for any polymorphic transformations that may have occurred during the experiment.

-

Visualizing the Workflow

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Thermodynamic Modeling: From Raw Data to Predictive Insights

Once experimental solubility data has been collected at different temperatures, thermodynamic models can be employed to correlate the data and derive valuable thermodynamic parameters of dissolution, such as the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of solution.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that is widely used to correlate the temperature dependence of solubility. It is expressed as:

ln(x₁) = A + B/T + C ln(T)

where:

-

x₁ is the mole fraction solubility of the solute

-

T is the absolute temperature in Kelvin

-

A, B, and C are the model parameters obtained by fitting the experimental data.

This model is valued for its simplicity and its ability to accurately fit experimental data over a range of temperatures.

The van't Hoff Equation

For an ideal solution, the relationship between solubility and temperature can be described by the van't Hoff equation:

ln(x₁) = -ΔH°/(RT) + ΔS°/R

where:

-

R is the ideal gas constant.

By plotting ln(x₁) against 1/T, a linear relationship is expected for ideal solutions, where the slope is -ΔH°/R and the intercept is ΔS°/R. While real solutions may deviate from ideality, the van't Hoff plot can still provide a good approximation of the enthalpy and entropy of dissolution.

The Interplay of Experiment and Model

The relationship between experimental data collection and thermodynamic modeling is cyclical and self-validating. Experimental data is necessary to fit the parameters of the thermodynamic models, and the models, in turn, can be used to validate the experimental data and to predict solubility at temperatures that were not experimentally tested.

Caption: Relationship between Experimental Data and Thermodynamic Modeling.

Conclusion: A Forward-Looking Approach to Solubility Profiling

While direct experimental solubility data for Methyl D-2-(4-fluorophenyl)glycinate in a comprehensive set of organic solvents is not yet publicly available, a robust and scientifically sound pathway to obtaining and interpreting this critical information exists. By leveraging data from structural analogs, adhering to rigorous experimental protocols such as the isothermal equilibrium method, and applying thermodynamic models, researchers can build a comprehensive understanding of the solubility profile of this promising compound. This knowledge is not merely academic; it is a cornerstone of rational drug formulation and development, enabling the translation of a chemical entity into a viable therapeutic product. The principles and methodologies outlined in this guide provide a blueprint for this essential endeavor.

References

-

PubChem. D-(-)-4-Fluorophenylglycine. National Center for Biotechnology Information. [Link]

-

PubChem. (S)-4-Fluorophenylglycine. National Center for Biotechnology Information. [Link]

-

Sun, H., Wang, L., & Liu, B. (2017). Measurement and Correlation of Solubility on Reactive Crystallization of Methyl D-(−)-4-Hydroxy-phenylglycinate. Journal of Chemical & Engineering Data, 62(1), 69-79. [Link]

-

ChemBK. D-4-Hydroxyphenylglycine methyl ester. [Link]

-

Sun, H., et al. (2016). Measurement and Correlation of Solubility on Reactive Crystallization of Methyl D-(−)-4-Hydroxy-phenylglycinate. ResearchGate. [Link]

-

PubChem. 4-Hydroxy-d-(-)-phenylglycine methyl ester. National Center for Biotechnology Information. [Link]

-

Sun, H., Wang, L., & Liu, B. (2016). Measurement and Correlation of Solubility on Reactive Crystallization of Methyl D‑(−)-4-Hydroxy-phenylglycinate. Figshare. [Link]

Sources

- 1. D-(-)-4-Fluorophenylglycine | C8H8FNO2 | CID 124515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-4-Fluorophenylglycine | C8H8FNO2 | CID 853015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. Methyl D-(-)-4-hydroxy-phenylglycinate | 37763-23-8 [chemicalbook.com]

- 6. 4-Hydroxy-d-(-)-phenylglycine methyl ester | C9H11NO3 | CID 129850949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ThermoML:J. Chem. Eng. Data 2017, 62, 1, 69-79 [trc.nist.gov]

- 9. figshare.com [figshare.com]

- 10. researchgate.net [researchgate.net]

Difference between D- and L-4-fluorophenylglycinate methyl esters

This guide outlines the critical technical distinctions, synthetic pathways, and pharmacological implications of D- and L-4-fluorophenylglycinate methyl esters.

Precision in Chirality for Pharmaceutical Application

Executive Summary: The Stereochemical Divergence

In the high-stakes arena of drug development, the enantiomers of 4-fluorophenylglycinate methyl ester represent two distinct chemical entities with divergent fates. While they share identical scalar physical properties (melting point, refractive index) in an achiral environment, their interaction with biological systems is orthogonal.

-

D-Enantiomer (R-isomer): The "Antibiotic Architect." It is the critical non-proteinogenic side chain used to confer stability against beta-lactamases in semi-synthetic antibiotics. Its "unnatural" configuration prevents recognition by mammalian proteases.

-

L-Enantiomer (S-isomer): The "Metabolic Mimic." Structurally homologous to natural amino acids, it is increasingly utilized in peptidomimetics and antiviral agents (e.g., HCV polymerase inhibitors) where specific enzyme-pocket fitting is required.

This guide provides the technical roadmap for distinguishing, synthesizing, and utilizing these enantiomers.

Structural & Stereochemical Fundamentals

The introduction of the fluorine atom at the para position of the phenyl ring creates a unique electronic environment compared to the parent phenylglycine. The strong electronegativity of fluorine lowers the pKa of the

| Feature | D-4-Fluorophenylglycinate Methyl Ester | L-4-Fluorophenylglycinate Methyl Ester |

| IUPAC Configuration | (R)-2-amino-2-(4-fluorophenyl)acetate | (S)-2-amino-2-(4-fluorophenyl)acetate |

| Optical Rotation | Levorotatory (-) in dilute acid; often Dextrorotatory (+) as free base/ester | Dextrorotatory (+) in dilute acid; often Levorotatory (-) as free base/ester |

| CAS Number (Acid) | 93939-74-3 | 19883-57-9 |

| Electronic Effect | Identical | |

| Metabolic Stability | High (Resistant to proteolysis) | Low to Moderate (Substrate for peptidases) |

Synthetic Trajectories & Resolution Strategies

The most robust route to high-purity enantiomers is Optical Resolution of the racemic methyl ester. Asymmetric synthesis (e.g., Strecker) is possible but often less scalable than resolution for this specific scaffold.

Mechanistic Workflow: Classical vs. Enzymatic Resolution

The following diagram illustrates the two primary pathways to isolate the D- and L-esters.

Figure 1: Comparative workflow for the isolation of enantiopure 4-fluorophenylglycinate esters.

Analytical Validation: Chiral HPLC Protocol

Trust in stereochemistry requires rigorous validation. The following protocol is a self-validating system using a polysaccharide-based stationary phase, which is the industry standard for phenylglycine derivatives.

Method Parameters

-

Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivative), 4.6 x 250 mm, 5 µm.

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

-

Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the interaction of the free amine with residual silanols.

-

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm (utilizing the phenyl chromophore).

-

Temperature: 25°C.

Validation Criteria (Self-Validating)

-

Resolution Factor (

): Must be > 1.5 between enantiomers. -

Racemic Check: Always inject a racemic standard first to establish retention times (

).-

Typical Elution: D-isomer usually elutes first on Chiralpak IA (check specific CoA), but this must be experimentally confirmed with a known standard.

-

-

Blank Run: Inject mobile phase to ensure no carryover or ghost peaks from the DEA additive.

Pharmacological Implications[5][6][7][8]

The choice between D- and L- forms is rarely arbitrary; it is dictated by the biological target's chiral pocket.

The "Antibiotic Exclusion" Principle

The D-4-fluorophenylglycine moiety mimics the D-alanyl-D-alanine terminus of bacterial peptidoglycan precursors.

-

Mechanism: When incorporated into beta-lactams, it fits into the Penicillin-Binding Proteins (PBPs) of bacteria.

-

Stability: Crucially, mammalian enzymes and bacterial beta-lactamases (which evolved to cleave L-peptide bonds) struggle to hydrolyze the amide bond adjacent to the D-stereocenter. This confers oral bioavailability and half-life extension.

The "Metabolic Mimicry" Principle

The L-4-fluorophenylglycine moiety is often used to target viral polymerases or receptors that naturally process L-amino acids.

-

Mechanism: It acts as a bioisostere for Phenylalanine or Tyrosine. The fluorine atom blocks metabolic oxidation at the para position (preventing hydroxylation), thereby extending the drug's residence time while maintaining the natural L-configuration required for receptor binding.

Experimental Protocols

Protocol A: Chemical Resolution of Racemic Methyl Ester

Target: Isolation of D-4-Fluorophenylglycinate Methyl Ester

Reagents:

-

Racemic 4-fluorophenylglycine methyl ester (10 g, 54.6 mmol).

-

(+)-Dibenzoyl-D-tartaric acid (DBTA) (10.8 g, 30 mmol).

-

Methanol (MeOH) / Water.

Step-by-Step:

-

Dissolution: Dissolve the racemic ester in 100 mL of MeOH at 60°C.

-

Addition: Add DBTA dissolved in 20 mL warm MeOH.

-

Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight. The D-ester-(+)-DBTA salt is less soluble and will crystallize.

-

Filtration: Filter the white crystals. (Save the mother liquor for L-ester recovery).

-

Liberation: Suspend the salt in 50 mL water. Add 25% aqueous ammonia (NH4OH) dropwise until pH 9.0 is reached.

-

Extraction: Extract the liberated free base into Dichloromethane (DCM) (3 x 30 mL).

-

Drying: Dry organic layer over anhydrous

and evaporate. -

Yield: Expect ~3.5 g of D-ester (Theoretical max 5.0 g).

-

QC: Check Optical Rotation and Chiral HPLC.

Protocol B: Racemization of Unwanted L-Isomer

Efficiency Step: To maximize yield, the unwanted L-isomer in the mother liquor is recycled.[2]

-

Schiff Base Formation: Treat the L-enriched mother liquor with 5 mol% salicylaldehyde.

-

Heating: Reflux in toluene for 3 hours. The acidity of the

-proton allows the chiral center to equilibrate (racemize) via the imine tautomer. -

Hydrolysis: Acid hydrolysis restores the racemic amine methyl ester, which can be recycled back into Protocol A.

References

-

Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. Link

-

Wegman, M. A., et al. (2001). "Penicillin Acylase-Catalyzed Resolution of Esters of Phenylglycine and Derivatives in Organic Solvents." Journal of Molecular Catalysis B: Enzymatic, 11(4-6), 249-253. Link

-

Ager, D. J. (2005). "The Synthesis of Unnatural Amino Acids." Current Opinion in Drug Discovery & Development, 8(6), 769-781. Link

-

FDA Guidance for Industry. (1992). "Development of New Stereoisomeric Drugs." U.S. Food and Drug Administration. Link

-

YMC Co., Ltd. (2020). "Chiral Separation of Phenylglycine Derivatives." Application Note A2004. Link (General reference for polysaccharide column applications).

Sources

Introduction: The Significance of 4-Fluorophenylglycine in Modern Drug Discovery

An In-Depth Technical Guide to the pKa Values of 4-Fluorophenylglycine Derivatives for Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorinated amino acids into peptides and small molecule therapeutics represents a pivotal strategy in modern drug design.[1][2] Among these, 4-fluorophenylglycine, a non-proteinogenic amino acid, has garnered considerable attention. The fluorine atom, with its high electronegativity and minimal steric footprint, can profoundly alter the physicochemical properties of the parent molecule.[1][3] These alterations include changes in lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] A critical parameter influenced by fluorination is the acid dissociation constant (pKa), which governs the ionization state of a molecule at a given pH.[4] Understanding the pKa values of 4-fluorophenylglycine and its derivatives is paramount for predicting their behavior in physiological environments, thereby informing drug design and development.[4] This guide provides a comprehensive overview of the theoretical underpinnings, experimental determination, and data interpretation of the pKa values of 4-fluorophenylglycine derivatives.

Theoretical Framework: Understanding the Influence of the Fluoro Substituent on pKa

4-Fluorophenylglycine possesses two ionizable groups: the α-carboxylic acid group and the α-amino group. The pKa of each group is influenced by the electron-withdrawing inductive effect of the fluorine atom on the phenyl ring.[5][6]

-

α-Carboxylic Acid Group (pKa1): The fluorine atom withdraws electron density from the aromatic ring, which in turn pulls electron density from the carboxylic acid group. This inductive effect stabilizes the carboxylate anion (the conjugate base) formed upon deprotonation.[6] A more stable conjugate base corresponds to a stronger acid, and therefore a lower pKa value compared to the non-fluorinated phenylglycine.[5]

-

α-Amino Group (pKa2): The electron-withdrawing nature of the 4-fluorophenyl group also affects the basicity of the α-amino group. By pulling electron density away from the nitrogen atom, the fluorine substituent makes the lone pair of electrons on the nitrogen less available for protonation. This reduces the basicity of the amino group. A weaker base has a stronger conjugate acid, which means the protonated amino group will deprotonate at a lower pH. Consequently, the pKa of the α-ammonium group in 4-fluorophenylglycine is also expected to be lower than that of unsubstituted phenylglycine.[7]

The isoelectric point (pI), the pH at which the molecule has no net charge, is calculated from the pKa values of the carboxyl and amino groups.[8] For a simple amino acid like 4-fluorophenylglycine, the pI is the average of pKa1 and pKa2.[8]

Experimental Determination of pKa Values

Two primary methods for the experimental determination of pKa values are potentiometric titration and spectrophotometric titration.[9][10]

Potentiometric Titration

Potentiometric titration is a highly precise technique for determining pKa values by monitoring the change in pH of a solution upon the addition of a titrant (an acid or a base).[9][11]

Experimental Protocol:

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of the 4-fluorophenylglycine derivative.

-

Dissolve the sample in a known volume of deionized water to a concentration of at least 10⁻⁴ M.[9][11] To maintain a constant ionic strength throughout the titration, 0.15 M potassium chloride solution can be used as the solvent.[11]

-

For sparingly soluble compounds, a co-solvent such as methanol may be used, but the resulting pKa will be specific to that solvent system.[9]

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).[11]

-

Place the analyte solution in a reaction vessel equipped with a magnetic stirrer.[11]

-

Immerse the calibrated pH electrode into the solution.[11]

-

To eliminate interference from dissolved carbon dioxide, especially when titrating with a base, purge the solution with nitrogen gas before and during the titration.[11]

-

-

Titration Procedure:

-

If determining both pKa values, first acidify the solution to approximately pH 1.5-2.0 with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).[11][12]

-

Begin the titration by adding small, precise increments of a standardized sodium hydroxide solution (e.g., 0.1 M NaOH).[11][12]

-

After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[11]

-

Continue the titration until the pH reaches approximately 12-12.5.[11][12]

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.[12]

-

The curve will exhibit two equivalence points, corresponding to the complete deprotonation of the carboxylic acid and the amino group.

-

The pKa values are determined from the half-equivalence points. At the half-equivalence point for the carboxylic acid (pKa1), the concentrations of the protonated and deprotonated forms are equal, and thus pH = pKa1.[8] Similarly, at the half-equivalence point for the amino group (pKa2), pH = pKa2.[8]

-

The isoelectric point (pI) can be calculated as the average of pKa1 and pKa2.[8]

Diagram of Potentiometric Titration Workflow:

Potentiometric titration workflow for pKa determination.

Spectrophotometric Titration

For compounds that possess a chromophore, such as the aromatic ring in 4-fluorophenylglycine, spectrophotometric titration can be an effective method for pKa determination.[13] This technique relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.[9]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the 4-fluorophenylglycine derivative of known concentration.

-

Prepare a series of buffer solutions with a range of known pH values that span the expected pKa values of the compound.

-

-

Spectrophotometric Measurement:

-

For each buffer solution, add a small, constant volume of the stock solution to ensure the total concentration of the analyte is the same in each sample.

-

Measure the UV-Vis absorption spectrum of each solution.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting plot will be a sigmoidal curve.

-

The inflection point of this curve corresponds to the pKa of the ionizable group being studied.[4]

-

Diagram of Spectrophotometric Titration Workflow:

Spectrophotometric titration workflow for pKa determination.

Data Presentation

The experimentally determined pKa values for a series of 4-fluorophenylglycine derivatives should be summarized in a clear and organized table to facilitate comparison and analysis.

| Derivative | pKa1 (Carboxylic Acid) | pKa2 (Amino Group) | pI | Method |

| 4-Fluorophenylglycine | Experimental Value | Experimental Value | Calculated Value | Potentiometric/Spectrophotometric |

| Derivative 1 | Experimental Value | Experimental Value | Calculated Value | Potentiometric/Spectrophotometric |

| Derivative 2 | Experimental Value | Experimental Value | Calculated Value | Potentiometric/Spectrophotometric |

| ... | ... | ... | ... | ... |

Conclusion

The pKa values of 4-fluorophenylglycine and its derivatives are fundamental parameters that dictate their behavior in biological systems. The electron-withdrawing nature of the fluorine substituent lowers the pKa of both the carboxylic acid and amino groups. Accurate determination of these values through methods like potentiometric and spectrophotometric titration is essential for the rational design of peptide-based therapeutics and other bioactive molecules. This guide provides the theoretical and practical framework for researchers to confidently determine and interpret the pKa values of this important class of compounds.

References

- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES - DTIC. (n.d.).

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).

- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).

- Amino acid titration. (n.d.).

- pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). (n.d.).

- Recent Advancements in Spectrophotometric pKa Determinations: A Review - Semantic Scholar. (n.d.).

- Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - Scientific Research Publishing. (n.d.).

- Mastering Peptide Synthesis with Fluorinated Amino Acids. (2026, February 13).

- 6.4: Acid strength and pKa - Chemistry LibreTexts. (2020, July 1).

- Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed. (2025, December 18).

- Five Key Factors That Influence Acidity - Master Organic Chemistry. (2010, September 22).

- Synthesis and biological evaluation of 4-fluoroproline and 4-fluoropyrrolidine-2-acetic acid derivatives as new GABA uptake inhibitors - PubMed. (2009, September 15).

- Fluorinated Protein and Peptide Materials for Biomedical Applications - ResearchGate. (2022, September 26).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis and biological evaluation of 4-fluoroproline and 4-fluoropyrrolidine-2-acetic acid derivatives as new GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. web2.aabu.edu.jo [web2.aabu.edu.jo]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 13. apps.dtic.mil [apps.dtic.mil]

Methodological & Application

Synthesis protocols for Methyl D-2-(4-fluorophenyl)glycinate

Application Note: Precision Synthesis of Methyl D-2-(4-fluorophenyl)glycinate

Executive Summary

Methyl D-2-(4-fluorophenyl)glycinate is a critical chiral building block, frequently employed in the synthesis of semi-synthetic antibiotics (e.g., cephalosporins), peptide mimetics, and fluorinated statin analogs.[1] Its value lies in the D-configuration (R-configuration), which often confers bioactivity or metabolic stability.[1]

This guide addresses the primary synthetic challenge: preventing racemization at the benzylic

We present two protocols:

-

Method A (The "Gold Standard" for Purity): TMSCl-mediated esterification at room temperature.[1]

-

Method B (Scale-Up Compatible): Thionyl Chloride (SOCl

) mediated esterification with strict thermal controls.[1]

Strategic Retro-Synthesis & Mechanism

The synthesis is a direct Fischer esterification of D-4-fluorophenylglycine (CAS: 93939-74-3).[1]

-

Starting Material: D-4-Fluorophenylglycine (High optical purity >99% ee required).[1]

-

Reagent Function: Both SOCl

and TMSCl serve to generate anhydrous HCl in situ within the methanol solvent.

Critical Quality Attribute (CQA): Enantiomeric Excess (% ee). A drop below 98% ee renders the intermediate unsuitable for high-value API synthesis.[1]

Experimental Protocols

Method A: TMSCl-Mediated Esterification (Recommended for Research)

Best for: <50g scale, maximum enantiomeric retention.[1]

Reagents:

-

D-4-Fluorophenylglycine (10.0 g, 59.1 mmol)[1]

-

Methanol (Anhydrous, 100 mL)

-

Chlorotrimethylsilane (TMSCl) (15.0 mL, 118.2 mmol, 2.0 equiv)[1]

Protocol:

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl

or Drierite). Flush with nitrogen.[1] -

Solvent Charge: Add 10.0 g of D-4-fluorophenylglycine to the flask. Add 100 mL of anhydrous methanol. The solid will likely remain as a suspension.[1]

-

Activation: While stirring at Room Temperature (20-25°C) , add TMSCl dropwise over 15 minutes.

-

Reaction: Stir vigorously at room temperature for 12–16 hours. The suspension will gradually clear as the amino acid converts to the soluble ester hydrochloride.

-

Monitoring: Check by TLC (Eluent: EtOAc/Hexane 1:1, Ninhydrin stain) or LC-MS.

-

Workup: Concentrate the mixture in vacuo at <40°C . Do not overheat.

-

Isolation: The residue is a white solid (Hydrochloride salt).[1][2] Triturate with diethyl ether (50 mL) to remove residual siloxanes.[1] Filter and dry under vacuum.[1][2]

Yield: ~95% (12.3 g) Purity: >99% (by HPLC) % ee: >99% (Retention of configuration is typically absolute).[1]

Method B: Thionyl Chloride (SOCl ) Method

Best for: >100g scale, cost-sensitive production.[1]

Safety Warning: This reaction generates SO

Protocol:

-

Chilling: Charge 100 mL of anhydrous Methanol into a 3-neck RBF. Cool to -10°C using an ice/salt bath.

-

Activator Addition: Add Thionyl Chloride (5.2 mL, 1.2 equiv) dropwise.

-

Critical Control Point: Maintain internal temperature <0°C . The reaction is violently exothermic.[1]

-

-

Substrate Addition: Add D-4-fluorophenylglycine (10.0 g) in portions.

-

Reflux: Remove the ice bath. Heat slowly to a gentle reflux (65°C) for 2–3 hours.

-

Workup: Evaporate solvent in vacuo. Re-dissolve residue in minimal MeOH (10 mL) and precipitate by pouring into cold Diethyl Ether (200 mL).

Quantitative Data Summary

| Parameter | Method A (TMSCl) | Method B (SOCl |

| Reaction Temp | 25°C (RT) | 65°C (Reflux) |

| Time | 12–16 Hours | 2–3 Hours |

| Yield | 92–96% | 88–93% |

| Racemization Risk | Negligible | Moderate (Time-dependent) |

| By-products | Hexamethyldisiloxane (Volatile) | SO |

| Cost | High (TMSCl reagent) | Low (SOCl |

Workflow Visualization

Caption: Decision tree for synthesis selection. Method A prioritizes enantiopurity via mild conditions; Method B prioritizes throughput.

Analytical Validation & QC

1. Nuclear Magnetic Resonance (NMR):

-

1H NMR (400 MHz, DMSO-d6):

-

Interpretation: The presence of the singlet at 3.72 ppm confirms the methyl ester. Integration of the aromatic region vs. the methyl group confirms stoichiometry.

2. Chiral HPLC (Enantiomeric Excess):

-

Column: Daicel Chiralpak Crownpak CR(+) (specifically designed for amino acids).[1]

-

Mobile Phase: pH 2.0 HClO

(aq). -

Detection: UV @ 254 nm.[1]

-

Expectation: The D-isomer typically elutes first or second depending on the specific column phase; comparison with a racemic standard (synthesized by mixing D and L starting materials) is mandatory for the first batch.

3. Optical Rotation:

-

Specific Rotation

should be measured in Methanol (c=1).[1][5] -

Note: While literature values vary by concentration, D-phenylglycine derivatives generally exhibit negative rotation in MeOH.[1] A value significantly lower than the reference standard indicates partial racemization.[1]

References

-

Li, Z., et al. "A Convenient Synthesis of Amino Acid Methyl Esters."[1] Molecules, vol. 25, no.[1][4] 12, 2020.

- Establishes the TMSCl/MeOH protocol as a universal, mild method for amino acid esterific

-

Brook, M. A. "Silicon in Organic, Organometallic, and Polymer Chemistry."[1] John Wiley & Sons, 2000.[1]

- Mechanistic grounding for the in situ generation of HCl

-

Williams, R. M., & Hendrix, J. A. "Asymmetric Synthesis of Arylglycines."[1] Chemical Reviews, vol. 92, no.[1] 5, 1992, pp. 889–917.[1]

- Authoritative review on the stability and synthesis of phenylglycine derivatives, highlighting the acidity of the benzylic proton.

-

PubChem Compound Summary. "D-(-)-4-Fluorophenylglycine (CAS 93939-74-3)."[1][6] [1][6]

- Verification of starting material identifiers and physical properties.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl D-(-)-4-hydroxy-phenylglycinate | 37763-23-8 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters - Google Patents [patents.google.com]

- 6. D-(-)-4-Fluorophenylglycine | C8H8FNO2 | CID 124515 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Fidelity N-Protection of Methyl D-2-(4-fluorophenyl)glycinate

Executive Summary & Strategic Analysis

Methyl D-2-(4-fluorophenyl)glycinate is a high-value unnatural amino acid ester used frequently in the synthesis of peptidomimetics and protease inhibitors. However, it presents a specific synthetic challenge: extreme susceptibility to racemization .

Unlike aliphatic amino acids (e.g., Alanine, Leucine), the

Consequently, standard protection protocols involving strong bases (e.g.,

Mechanistic Risk Assessment

The following diagram illustrates the racemization pathway that this protocol is designed to avoid.

Figure 1: Mechanism of base-catalyzed racemization. The 4-fluoro substituent stabilizes the planar enolate intermediate, lowering the energy barrier for stereochemical scrambling.

Experimental Protocols

Protocol A: N-Boc Protection (Recommended)

Target Product: Methyl N-(tert-butoxycarbonyl)-D-2-(4-fluorophenyl)glycinate

Advantage: Uses mild inorganic base (

Materials

-

Substrate: Methyl D-2-(4-fluorophenyl)glycinate hydrochloride (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Base: Sodium Bicarbonate (

) (2.5 equiv) -

Solvent: THF / Water (1:1 v/v)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask, dissolve the amino ester hydrochloride salt in Water (

). -

Basification: Add solid

slowly at -

Solvent Addition: Add THF (

) to create a clear biphasic mixture or solution (depending on scale). -

Reagent Addition: Add

(dissolved in minimal THF) dropwise over 15 minutes at -

Reaction: Allow the mixture to warm to Room Temperature (

) . Stir for 4–6 hours.-

Critical Control Point: Do not heat. Do not leave overnight if not necessary.

-

-

Monitoring: Check TLC (Hexane/EtOAc 3:1). Stain with Ninhydrin (SM is purple) and PMA (Product is active).

-

Workup (Crucial for Ester Stability):

-

Evaporate THF under reduced pressure (rotavap) at

. -

Dilute the remaining aqueous layer with EtOAc.

-

Acidification: Carefully acidify the aqueous layer to pH 4–5 using

.-

Warning: Do not use strong

or acidify to pH < 2, as this risks cleaving the Boc group or hydrolyzing the methyl ester.

-

-

Extract with EtOAc (

). Wash combined organics with Brine.

-

-

Purification: Dry over

, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: N-Fmoc Protection

Target Product: Methyl N-(9-fluorenylmethoxycarbonyl)-D-2-(4-fluorophenyl)glycinate Advantage: Orthogonal to acid-labile side chain protecting groups. Modification: Uses Fmoc-OSu instead of Fmoc-Cl to eliminate the need for strong bases and reduce racemization risk.

Materials

-

Substrate: Methyl D-2-(4-fluorophenyl)glycinate hydrochloride (1.0 equiv)

-

Reagent: N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu ) (1.05 equiv)

-

Base: Sodium Bicarbonate (

) (2.2 equiv) -

Solvent: 1,4-Dioxane / Water (1:1 v/v)

Step-by-Step Methodology

-

Dissolution: Dissolve the substrate in Water/Dioxane (1:1).

-

Buffering: Add

in one portion. The pH should be approximately 8.0–8.5. -

Addition: Add Fmoc-OSu slowly at

.-

Note: Fmoc-OSu is less reactive than Fmoc-Cl but significantly suppresses the formation of the "dibenzofulvene" byproduct which can act as a base.

-

-

Reaction: Stir at

for 1 hour, then warm to RT for 12–16 hours. -

Workup:

-

Dilute with Water.[1]

-

Extract once with Diethyl Ether (to remove unreacted Fmoc-OSu and fulvene byproducts). Discard this organic layer.

-

Acidify the aqueous phase to pH 3–4 with

or Citric Acid. -

Extract the product into EtOAc (

).

-

-

Isolation: Wash with Brine, dry (

), and concentrate.

Analytical Validation & QC

To ensure the protocol was successful, the following parameters must be verified.

Quantitative Data Summary

| Parameter | Boc-Protocol (Method A) | Fmoc-Protocol (Method B) |

| Typical Yield | 85–95% | 80–90% |

| Racemization Risk | Low (< 1% loss of ee) | Low-Medium (requires strict pH control) |

| Reaction Time | 4–6 Hours | 12–16 Hours |

| Purification | Crystallization or Silica Plug | Crystallization usually required |

| Key Impurity | Boc-NH-acid (hydrolysis byproduct) | Fmoc-Dipeptide (dimerization) |

Chiral HPLC Method (Example)

To verify enantiomeric excess (ee%), use the following generic conditions (optimization required based on column availability):

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane / Isopropanol (90:10 to 95:5).

-

Flow Rate:

. -

Detection: UV @ 254 nm (Strong signal due to Fmoc/Phenyl ring).

-

Criteria: The L-isomer (enantiomer) should be

.

Workflow Visualization

The following diagram outlines the decision process and critical control points for the synthesis.

Figure 2: Operational workflow emphasizing critical control points to prevent racemization.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for general Boc/Fmoc conditions and stability).

-

Williams, R. M., & Hendrix, J. A. (1992). Asymmetric Synthesis of Arylglycines. Chemical Reviews, 92(5), 889–917. (Discusses the acidity of benzylic protons in arylglycines).

-

Liang, C., et al. (2017).[2] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(23), 2325-2329.[3] (Specific study on Phg racemization mechanisms).

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Comprehensive review including racemization suppression strategies).

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of Methyl D-2-(4-fluorophenyl)glycinate

Executive Summary & Core Challenge

Methyl D-2-(4-fluorophenyl)glycinate (also known as Methyl (R)-2-(4-fluorophenyl)glycinate) is a critical chiral intermediate. However, it presents a notorious challenge in synthesis: Rapid Racemization .

Unlike aliphatic amino acids (e.g., Alanine, Leucine), phenylglycine derivatives possess a benzylic

The Core Mechanism:

In the presence of even weak bases or during prolonged exposure to protic solvents, the

Racemization Pathway Visualization

Validated Synthesis Protocol (Self-Validating System)

Objective: Synthesize Methyl D-2-(4-fluorophenyl)glycinate Hydrochloride with >99% ee. Method: Thionyl Chloride (SOCl₂) / Methanol Esterification.[1] Rationale: This method generates anhydrous HCl in situ, maintaining an acidic environment that strictly prevents enolate formation.

Step-by-Step Methodology

Reagents:

-

D-2-(4-fluorophenyl)glycine (Solid)

-

Thionyl Chloride (SOCl₂) (Reagent Grade, fresh)

-

Methanol (Anhydrous, <0.05% water)

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite). Flush with Nitrogen/Argon.

-

Solvent Charge: Add Methanol (50 mL) and cool to 0°C (Ice/Water bath).

-

Activation (Exothermic): Add Thionyl Chloride (1.2 equivalents) dropwise over 20 minutes. Caution: vigorous gas evolution (SO₂/HCl).

-

Checkpoint: Ensure temperature remains <10°C during addition to prevent solvent boil-over.

-

-

Substrate Addition: Add D-2-(4-fluorophenyl)glycine (1.0 equivalent) in one portion.

-

Reaction:

-

Allow the mixture to warm to Room Temperature (RT) over 30 minutes.

-

Heat to Reflux (65°C) for 4–6 hours.

-

Validation: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS. The starting amino acid zwitterion will disappear.

-

-

Isolation (Critical Step):

-

Cool to RT.

-

Concentrate in vacuo (Rotavap) at <40°C to remove MeOH and excess SOCl₂.

-

Do NOT extract with aqueous base.

-

Triturate the residue with cold Diethyl Ether or MTBE to induce crystallization.

-

-

Filtration: Filter the white solid under inert atmosphere if possible.

-

Product: Methyl D-2-(4-fluorophenyl)glycinate Hydrochloride .

Troubleshooting Center & FAQs

Q1: My optical rotation is lower than expected. Why?

Diagnosis: You likely performed an aqueous workup using a base (e.g., NaHCO₃) to isolate the "free base" ester. Root Cause: The free base of phenylglycine esters is chemically unstable. In the presence of water and base (pH > 7), it racemizes within minutes. Solution:

-

Always isolate and store as the Hydrochloride (HCl) salt.

-

If the free base is absolutely required for the next step (e.g., a coupling reaction), generate it in situ at low temperature (-20°C) and react immediately.

Q2: Can I use standard peptide coupling reagents (HATU/DIPEA)?

Diagnosis: Racemization observed during amide coupling.

Root Cause: DIPEA (Diisopropylethylamine) and DBU are strong bases that can deprotonate the

-

Switch Bases: Use weaker bases like N-Methylmorpholine (NMM) or 2,4,6-Collidine (Sym-collidine).

-

Additives: Use Oxyma Pure or HOBt to suppress racemization.

-

Protocol: Pre-activate the carboxylic acid partner before adding the phenylglycine ester. Keep the reaction at 0°C.

Q3: How do I store the compound?

Guideline:

-

Form: Hydrochloride Salt (Solid).[2]

-

Conditions: -20°C, Desiccated, under Argon.

-

Shelf Life: >1 year as HCl salt. <24 hours as free base in solution.

Technical Data & Reference Values

Base Selection Guide for Coupling Reactions

Select the weakest base possible to minimize

| Base | pKa (Conj. Acid) | Risk Level | Recommendation |

| DBU | ~12.0 | Critical | AVOID completely. |

| Triethylamine (TEA) | 10.75 | High | Use only at -20°C if necessary. |

| DIPEA (Hünig's Base) | 10.75 | High | Standard, but risky for Phg derivatives. |

| N-Methylmorpholine (NMM) | 7.38 | Low | Preferred for neutralization. |

| 2,4,6-Collidine | 7.43 | Low | Excellent alternative to NMM. |

| Pyridine | 5.25 | Very Low | Safe, but often too weak for couplings. |

Safe Workflow Visualization

References

-

Royal Society of Chemistry. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Retrieved from [Link]

-

Li, J., & Sha, Y. (2008).[2] A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119.[2] Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Esterification of 4-Fluorophenylglycine

Welcome to the technical support guide for the synthesis of methyl 4-fluorophenylglycinate. This resource is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this critical esterification reaction. As a key building block in various pharmaceutical syntheses, achieving a high yield and purity of this ester is paramount. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter in the lab.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the esterification of 4-fluorophenylglycine. Each answer explains the underlying chemical principles and provides actionable solutions to improve your experimental outcomes.

Q1: My reaction yield is consistently low (<70%). What are the most likely causes and how can I fix them?

Low yield is the most common issue, often stemming from several factors related to the reaction equilibrium, the unique nature of the amino acid substrate, or procedural losses.

Primary Cause 1: Unfavorable Reaction Equilibrium (Fischer-Speier Esterification)

The direct acid-catalyzed esterification of a carboxylic acid and an alcohol is a reversible reaction.[1][2] The formation of water as a byproduct can drive the reaction backward via hydrolysis, preventing it from reaching completion.[3]

-

Solution 1: Use Excess Methanol. A simple and effective way to shift the equilibrium towards the product, according to Le Châtelier's principle, is to use a large excess of methanol, which can also serve as the reaction solvent.[3][4]

-

Solution 2: Actively Remove Water. For more rigorous control, water can be removed as it forms. While a Dean-Stark apparatus with an azeotropic solvent like toluene is common for other esterifications, a more practical approach for this reaction is to use a drying agent or a method that generates an anhydrous acidic catalyst in situ (see Q2).[1][5] A patented method describes continuously adding and distilling off methanol to effectively drive away water, achieving yields over 98%.[6]

Primary Cause 2: Zwitterionic Nature of 4-Fluorophenylglycine

Amino acids exist as zwitterions, with both a positive ammonium group (–NH₃⁺) and a negative carboxylate group (–COO⁻). The carboxylate is a poor electrophile, and the protonated amino group makes the substrate less soluble in non-polar solvents. This inherent structure makes the esterification more challenging than with simple carboxylic acids.[7]

-

Solution: Ensure Sufficient Acid Catalyst. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl), is crucial. The acid serves two purposes: it protonates the carboxylate group to form the more reactive carboxylic acid (–COOH) and protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon for attack by methanol.[4][7] For sulfuric acid, a molar equivalent of 0.5 to 2.0 relative to the amino acid is often effective.[6]

Primary Cause 3: Procedural Losses

Significant product loss can occur during the workup and purification stages.

-

Solution: Meticulous Technique.

-

Transfers: Ensure all product is transferred between vessels by rinsing glassware multiple times with the appropriate solvent.[8]

-

Extraction: Use sufficient solvent during liquid-liquid extraction to ensure proper partitioning and minimize emulsion formation.

-

Drying: After drying the organic layer with an agent like anhydrous sodium sulfate, rinse the drying agent thoroughly to recover any adsorbed product.[8]

-

Isolation: If the product is volatile, exercise caution during solvent removal via rotary evaporation.[8]

-

Q2: I'm seeing significant starting material left even after extended reaction times. Should I just heat it longer?

Simply extending the reaction time is not always effective and can lead to byproduct formation. The issue likely lies with the choice of esterification method or insufficient catalytic activity.

Recommended Action: Switch to a More Robust Esterification Method.

While the classic Fischer esterification is feasible, methods that generate anhydrous acid in situ are often more efficient for amino acids.

-

Method 1: Thionyl Chloride (SOCl₂) in Methanol. This is a highly effective and common method.[9] Thionyl chloride reacts with methanol to produce sulfur dioxide (SO₂) and two equivalents of anhydrous HCl gas, which then catalyzes the esterification.[10] This ensures the reaction medium is free of water, strongly driving the reaction to completion.

-

Method 2: Trimethylchlorosilane (TMSCl) in Methanol. This is another excellent and convenient method that can be performed at room temperature.[11] TMSCl reacts with methanol to generate anhydrous HCl. This system has been shown to be efficient for a wide range of natural and synthetic amino acids, providing good to excellent yields.[11][12]

Below is a comparison of the primary methods:

| Feature | Fischer Esterification (H₂SO₄) | Thionyl Chloride (SOCl₂) Method | Trimethylchlorosilane (TMSCl) Method |

| Catalyst | Strong mineral acid (e.g., H₂SO₄) | SOCl₂ (generates HCl in situ) | TMSCl (generates HCl in situ) |

| Conditions | Reflux temperature (60-110 °C)[1] | Controlled temp. initially (-5 to 0 °C), then room temp or reflux[11] | Room temperature[11] |

| Pros | Inexpensive reagents. | Highly efficient, drives equilibrium by creating anhydrous conditions. | Mild conditions, high yields, convenient, broad substrate scope.[11] |

| Cons | Reversible, requires water removal or large excess of alcohol.[3] | SOCl₂ is corrosive and moisture-sensitive; produces corrosive byproducts (SO₂, HCl).[13] | TMSCl is moisture-sensitive. |

| Typical Yields | Moderate to high (can be >95% with optimization)[6] | High to excellent (>90%)[14] | Excellent (>95%)[11] |

Q3: My workup is difficult, with emulsions forming during extraction. How can I improve the isolation of my product?

Emulsion formation is common during the neutralization and extraction of amino acid esters. This is due to the amphiphilic nature of the partially neutralized starting material and the product.

-

Solution 1: Careful pH Adjustment. After the reaction, the excess acid must be neutralized. Slowly add a base (e.g., aqueous sodium bicarbonate, sodium carbonate, or ammonia solution) while monitoring the pH.[15] Adjusting the pH to approximately 8-8.5 is often optimal for extracting the free ester into an organic solvent like toluene or ethyl acetate.[15]

-

Solution 2: Brine Wash. After the initial aqueous washes, washing the organic layer with a saturated solution of sodium chloride (brine) can help break emulsions. The high ionic strength of the brine solution draws water out of the organic layer.

-

Solution 3: Filtration. If a solid (unreacted amino acid or salt) is causing the emulsion, filtering the entire biphasic mixture through a pad of Celite® can help break it up before separating the layers.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the acid-catalyzed esterification of 4-fluorophenylglycine?

Understanding the mechanism highlights the critical role of the acid catalyst. The Fischer esterification proceeds through a series of reversible proton transfer and nucleophilic addition-elimination steps.

-

Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[4]

-

Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon.[4]

-

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, converting it into a good leaving group (H₂O).[1]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[1]

// Edges Start -> Protonated_COOH [label="+ H⁺ (cat.)"]; Protonated_COOH -> Tetrahedral_Int [label="+ CH₃OH\n(Nucleophilic Attack)"]; Tetrahedral_Int -> Water_Leaving [label="Proton Transfer"]; Water_Leaving -> Protonated_Ester [label="- H₂O\n(Elimination)"]; Protonated_Ester -> End [label="- H⁺ (cat.)"];

// Invisible nodes for alignment {rank=same; Start; } {rank=same; Protonated_COOH; } {rank=same; Tetrahedral_Int; } {rank=same; Water_Leaving; } {rank=same; Protonated_Ester; } {rank=same; End;} } dot Caption: Key steps in the acid-catalyzed esterification pathway.

Q2: Can you provide a reliable, step-by-step protocol for this esterification?

Yes. The following protocol is based on the highly efficient thionyl chloride method, which generally provides high yields and avoids the challenges of water removal associated with Fischer conditions.

Experimental Protocol: Esterification via Thionyl Chloride Method

Materials:

-

4-Fluorophenylglycine

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Drying tube (CaCl₂) or nitrogen/argon inlet

-

Rotary evaporator

-

Equipment for workup (separatory funnel, beakers, etc.)

Procedure:

-

Setup: In a fume hood, equip a flame-dried or oven-dried round-bottom flask with a magnetic stir bar and a drying tube or inert gas inlet.[8]

-

Suspension: Add 4-fluorophenylglycine (1.0 eq) to the flask, followed by anhydrous methanol (approx. 5-10 mL per gram of amino acid). Stir to create a suspension.

-

Cooling: Cool the stirring suspension to 0 °C using an ice-water bath. Maintaining a low temperature during the addition of SOCl₂ is critical to control the initial exothermic reaction.[11]

-

Reagent Addition: Add thionyl chloride (1.2-1.5 eq) dropwise to the cold suspension over 15-30 minutes. You will observe gas evolution (SO₂ and HCl).

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed. For some substrates, gentle reflux may be required to drive the reaction to completion.[14]

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess methanol and HCl. This will typically yield the crude product as its hydrochloride salt (a white or off-white solid).

-

Workup (for free ester):

-

Dissolve the crude salt in water and cool the solution in an ice bath.

-

Slowly add a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH reaches ~8.5.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the methyl 4-fluorophenylglycinate free base.

-

Q3: How do I diagnose the cause of low yield in my specific experiment?

A systematic approach is key. The following workflow can help you pinpoint the issue.

Q4: What analytical methods are best for monitoring the reaction and assessing final product purity?

Accurate monitoring and final analysis are crucial for successful optimization.

-

Reaction Monitoring:

-

Thin-Layer Chromatography (TLC): The simplest method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and a visualization technique like UV light or an iodine chamber. Compare the reaction mixture spot to standards of the starting material.

-

-

Purity and Yield Determination:

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of the final product and can also be used to determine the reaction conversion. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water and UV detection is typically effective.[16]

-

Gas Chromatography (GC): GC can be used but may require derivatization of the free amine to improve volatility and peak shape.[17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity by identifying characteristic peaks for the methyl ester group and the aromatic ring.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.[11]

-

References

-

Troubleshooting: How to Improve Yield. University of Rochester. [Link]

-

Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora. [Link]

- Preparation method of L(+)-p-fluorophenyl glycine.

-

Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Omega (2023). [Link]

- Method for preparing amino acid esters.

-

Fischer–Speier esterification. Wikipedia. [Link]

-

Esterification Reaction. True Geometry's Blog. [Link]

-

Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

Fischer Esterification. Chemistry Steps. [Link]

-

Fischer Esterification. Organic Chemistry Tutor. [Link]

-

Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester. National Institutes of Health. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. Molecules (2007). [Link]

-

Organic Reactions: Esterification & Transesterification. Student Academic Success Services, Queen's University. [Link]

- Process for the preparation of amino acid methyl esters.

-

Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

- Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.

-

Method 8151A: Chlorinated Herbicides by GC. U.S. Environmental Protection Agency. [Link]

-

Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

Peptides subjected to the thionyl chloride esterification with methanol... ResearchGate. [Link]

-

RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE... ResearchGate. [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Esterification Reaction [truegeometry.com]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. US5424476A - Method for preparing amino acid esters - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Troubleshooting [chem.rochester.edu]

- 9. echemi.com [echemi.com]

- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 11. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof - Google Patents [patents.google.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. CN101565380A - Preparation method of L(+)-p-fluorophenyl glycine - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. epa.gov [epa.gov]

- 18. benchchem.com [benchchem.com]

Technical Support Center: Purification of Methyl D-2-(4-fluorophenyl)glycinate

Welcome to the technical support center for the purification of Methyl D-2-(4-fluorophenyl)glycinate. This guide is designed for researchers, chemists, and drug development professionals who are working with this chiral intermediate. We will move beyond simple protocols to address the common and complex challenges encountered during purification, providing not just the "how" but the critical "why" behind each step. Our focus is on delivering robust, reproducible methods grounded in established scientific principles.

Part 1: Troubleshooting Guide - From Crude to Pure Enantiomer